REACTION_CXSMILES
|
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[N:3][CH:2]=1.N>O.[Rh]>[NH:3]1[CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:1][CH2:2]1
|
Name
|
|
Quantity
|
18 kg
|
Type
|
reactant
|
Smiles
|
C1=CN=CC=C1/C=C/C(=O)O
|
Name
|
|
Quantity
|
75 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.8 kg
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated under a pressure of 3-3.5 bar at 85-95° C
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with 4.0 kg of water
|
Type
|
CUSTOM
|
Details
|
Ammonia and most of the water in the reaction mixture were removed under vacuum at 80-90° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
ADDITION
|
Details
|
Acetonitrile (116 kg) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated (ca. 50%) under vacuum
|
Type
|
ADDITION
|
Details
|
Additional acetonitrile (57.1 kg) was added to aid in crystallization
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1-4 hours at 15-25° C. until precipitation of the product
|
Duration
|
2.5 (± 1.5) h
|
Type
|
CUSTOM
|
Details
|
oven dried under vacuum at 45-55° C.
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 kg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |